molecular formula C20H18ClN3O6S2 B306281 2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate

2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate

Cat. No. B306281
M. Wt: 496 g/mol
InChI Key: BAGAEMHTDSYVCL-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate, also known as COTI-2, is a novel thiazole derivative that has shown potential as an anticancer agent. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future applications in cancer research.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate involves the inhibition of mutant p53 protein, which is found in over 50% of all human cancers. 2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate binds to the mutant p53 protein and induces a conformational change, leading to the reactivation of the protein's tumor-suppressive function. This results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inducing cell cycle arrest and apoptosis, 2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate also inhibits cell migration and invasion, which are important processes in cancer metastasis. 2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate is its broad-spectrum activity against a wide range of cancer cell lines. This makes it a promising candidate for combination therapy with other anticancer agents. However, one limitation of 2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate. One potential application is in the treatment of drug-resistant cancers, as 2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate has been shown to be effective against cancer cells that are resistant to other anticancer agents. Another potential direction is in the development of more soluble derivatives of 2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate, which would improve its bioavailability and efficacy in vivo. Finally, further studies are needed to fully understand the mechanism of action of 2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate and its potential for combination therapy with other anticancer agents.

Synthesis Methods

2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate is synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-chloro-6-ethoxy-4-nitrophenol with thiosemicarbazide to form 2-chloro-6-ethoxy-4-(thiocarbamoyl)phenol. This intermediate is then reacted with 4-acetylamino-benzenesulfonyl chloride to form the final product, 2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate.

Scientific Research Applications

2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate is effective against a wide range of cancer cell lines, including breast, lung, colon, and pancreatic cancer. In vivo studies have also shown that 2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate can inhibit tumor growth in mice.

properties

Product Name

2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate

Molecular Formula

C20H18ClN3O6S2

Molecular Weight

496 g/mol

IUPAC Name

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C20H18ClN3O6S2/c1-3-29-16-9-12(10-17-19(26)24-20(22)31-17)8-15(21)18(16)30-32(27,28)14-6-4-13(5-7-14)23-11(2)25/h4-10H,3H2,1-2H3,(H,23,25)(H2,22,24,26)/b17-10-

InChI Key

BAGAEMHTDSYVCL-YVLHZVERSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)N)Cl)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Cl)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Cl)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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